The synthesis of Angiotensin II human TFA typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support.
Angiotensin II consists of eight amino acids with the sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. Its molecular formula is C₈H₁₁N₃O₃S, with a molecular weight of approximately 1046.22 Daltons.
Angiotensin II participates in several key biochemical reactions:
The mechanism of action for Angiotensin II involves several steps:
Angiotensin II human TFA has several important scientific applications:
Angiotensin II human TFA (Trifluoroacetate salt) is the stable salt form of the endogenous octapeptide hormone Angiotensin II, which serves as the primary effector molecule of the Renin-Angiotensin System. Within this endocrine cascade, liver-derived angiotensinogen undergoes proteolytic cleavage by renal renin to form the decapeptide Angiotensin I. Angiotensin I is subsequently converted to Angiotensin II by angiotensin-converting enzyme, predominantly expressed on pulmonary endothelial membranes [1] [8]. Angiotensin II human TFA exerts identical biological activity to endogenous Angiotensin II, binding with high affinity to specific G-protein-coupled receptors to regulate blood pressure, fluid homeostasis, and cellular proliferation [5].
The Renin-Angiotensin System operates through two principal axes:
Table 1: Key Angiotensin Peptides in the Renin-Angiotensin System
Peptide | Enzymatic Origin | Primary Receptor | Biological Effects |
---|---|---|---|
Angiotensin II | ACE cleavage of Angiotensin I | Angiotensin II type 1 receptor/Angiotensin II type 2 receptor | Vasoconstriction, aldosterone release, fibrosis |
Angiotensin-(1-7) | ACE2 cleavage of Angiotensin II | Mas | Vasodilation, anti-fibrotic, anti-proliferative |
Angiotensin IV | Aminopeptidase cleavage of Angiotensin III | AT4 receptor | Cognitive modulation, blood flow regulation |
Angiotensin II human TFA binds Angiotensin II type 1 receptor (a 359-amino-acid, 41-kDa protein) with nanomolar affinity, inducing conformational changes that trigger heterotrimeric G protein dissociation (Gq/11, Gi, G12/13) [1] [7]. This activation initiates multiple parallel signaling cascades:
Table 2: Angiotensin II type 1 receptor Downstream Signaling Pathways
Signaling Pathway | Key Effectors | Cellular Outcome |
---|---|---|
Gq/11-PLCβ | Inositol trisphosphate, Diacyl glycerol, calcium | Vasoconstriction, contraction |
Gi-Ras-MAPK/extracellular signal-regulated kinase | Ras, Raf, extracellular signal-regulated kinase 1/2 | Cell growth, proliferation |
G12/13-RhoA/Rho kinase | Rho kinase, myosin light chain phosphatase inhibition | Sustained vascular tone |
Reactive oxygen species- nuclear factor kappa B | NADPH oxidase, nuclear factor kappa B | Inflammation, endothelial dysfunction |
Epidermal growth factor receptor transactivation | Matrix metalloproteinases, heparin-binding epidermal growth factor | Fibrosis, remodeling |
Angiotensin II human TFA binds Angiotensin II type 2 receptor with affinity comparable to Angiotensin II type 1 receptor, yet initiates opposing physiological responses. Angiotensin II type 2 receptor activation stimulates protein phosphatases that dephosphorylate Angiotensin II type 1 receptor effectors, creating functional antagonism [3] [9]. Key Angiotensin II type 2 receptor-mediated pathways include:
Notably, Angiotensin II type 2 receptor expression increases significantly during pathological states (cardiac failure, vascular injury), suggesting its role as an endogenous counter-regulatory mechanism [3]. Experimental models demonstrate that Angiotensin II human TFA-induced hypertrophy and fibrosis are exacerbated by Angiotensin II type 2 receptor blockade, confirming its protective function [3] [9].
Angiotensin II human TFA potentiates sympathetic neurotransmission through central and peripheral mechanisms:
These mechanisms are experimentally validated by losartan (Angiotensin II type 1 receptor antagonist) blockade of Angiotensin II human TFA-evoked norepinephrine release from hypothalamic slices (IC₅₀ = 2.2 ± 0.7 μM) [6].
Angiotensin II human TFA stimulates aldosterone synthesis through Angiotensin II type 1 receptor activation in adrenal zona glomerulosa cells via coordinated genomic and non-genomic mechanisms:
Table 3: Angiotensin II-Regulated Steroidogenic Genes
Gene Symbol | Protein | Function in Steroidogenesis | Regulation Timeframe |
---|---|---|---|
StAR | Steroidogenic acute regulatory protein | Cholesterol transport into mitochondria | 15-30 minutes |
CYP11B2 | Aldosterone synthase | Corticosterone → aldosterone conversion | 1-4 hours |
CYP21A2 | 21-hydroxylase | Progesterone → 11-deoxycorticosterone | 2-6 hours |
HSD3B2 | 3β-hydroxysteroid dehydrogenase | Pregnenolone → progesterone | 30-120 minutes |
This mineralocorticoid induction establishes a sodium-retentive state that exacerbates hypertension and promotes cardiac fibrosis through mineralocorticoid receptor-dependent gene expression in renal epithelia and cardiomyocytes [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7